molecular formula C19H14BrN3 B298783 2-(4-Bromophenyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine

2-(4-Bromophenyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine

Cat. No. B298783
M. Wt: 364.2 g/mol
InChI Key: MAJZWPGMNFUAQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromophenyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a member of the pyrazolo[1,5-a]pyrimidine family, which has been extensively studied for their biological activities, including anticancer, anti-inflammatory, and antiviral properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation and survival. It may also modulate the expression of genes involved in inflammation and viral replication.
Biochemical and Physiological Effects:
2-(4-Bromophenyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine has been shown to exhibit potent biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce viral replication. The compound has also been shown to have low toxicity in normal cells, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-Bromophenyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine in lab experiments include its potent anticancer, anti-inflammatory, and antiviral activities, as well as its low toxicity in normal cells. However, the limitations of using this compound include its relatively low yield in synthesis, as well as its limited solubility in water, which can make it difficult to use in certain assays.

Future Directions

There are several future directions for the research and development of 2-(4-Bromophenyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine. These include:
1. Further optimization of the synthesis method to increase the yield and purity of the product.
2. Investigation of the mechanism of action of the compound to better understand its biological activity.
3. Development of novel derivatives of the compound with improved potency and selectivity.
4. Evaluation of the compound in animal models of cancer, inflammation, and viral infections.
5. Investigation of the potential of the compound as a lead compound for the development of novel drugs for the treatment of cancer, inflammation, and viral infections.
In conclusion, 2-(4-Bromophenyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine is a promising compound with potent anticancer, anti-inflammatory, and antiviral activities. Further research and development of this compound and its derivatives may lead to the development of novel drugs for the treatment of cancer, inflammation, and viral infections.

Synthesis Methods

The synthesis of 2-(4-Bromophenyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine involves the condensation of 4-bromoacetophenone, ethyl acetoacetate, and 3-aminomethyl-5-methylpyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as ethanol or acetonitrile, and the product is obtained by filtration and recrystallization. The yield of the reaction is typically around 50-60%, and the purity of the product can be confirmed by NMR and mass spectrometry.

Scientific Research Applications

2-(4-Bromophenyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been found to possess anti-inflammatory and antiviral properties. The compound has been investigated as a potential lead compound for the development of novel drugs for the treatment of cancer, inflammation, and viral infections.

properties

Product Name

2-(4-Bromophenyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine

Molecular Formula

C19H14BrN3

Molecular Weight

364.2 g/mol

IUPAC Name

2-(4-bromophenyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C19H14BrN3/c1-13-11-18(15-5-3-2-4-6-15)23-19(21-13)12-17(22-23)14-7-9-16(20)10-8-14/h2-12H,1H3

InChI Key

MAJZWPGMNFUAQU-UHFFFAOYSA-N

SMILES

CC1=NC2=CC(=NN2C(=C1)C3=CC=CC=C3)C4=CC=C(C=C4)Br

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)C3=CC=CC=C3)C4=CC=C(C=C4)Br

Origin of Product

United States

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